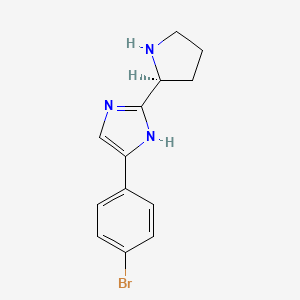

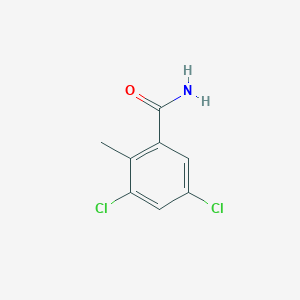

![molecular formula C10H13ClN4O B1396381 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 1306739-48-9](/img/structure/B1396381.png)

5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

説明

5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine (5-CAP) is a chemical compound that is commonly used in various scientific studies and experiments. It is a member of the pyrimidine family and is a derivative of amino piperazine. 5-CAP is a versatile compound that can be used in a variety of applications due to its unique properties and ability to bind to various molecules. 5-CAP has been studied extensively in recent years due to its potential applications in medical research and drug development.

科学的研究の応用

Metabolism and Pharmacokinetics

- Study on Dipeptidyl Peptidase Inhibitor : A compound similar to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, PF-00734200, showed potential as a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment. Its metabolism involved hydroxylation at the pyrimidine ring's 5′ position and several other pathways, suggesting a complex metabolic profile (Sharma et al., 2012).

Synthesis and Structure-Activity Relationship

- Synthesis of Piperazin-1-yl Substituted Heterobiaryls : This research focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls, including compounds with a structure similar to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine. The study aimed to understand how structural changes in these compounds affect their binding affinity, specifically targeting 5-HT7 receptors (Strekowski et al., 2016).

Anticancer and Antimalarial Applications

- Inhibitor of Tyrosine Kinase Activity in Cancer Treatment : A compound structurally related to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, PD0205520, was explored as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, indicating potential use in cancer treatment (Zhang et al., 2005).

- Antimalarial Agents : Piperazine tethered 4-aminoquinoline-pyrimidine hybrids showed significant in vitro antimalarial activity, suggesting that similar structures like 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine might have applications in antimalarial therapies (Thakur et al., 2014).

Biochemical Interactions and Receptor Affinity

- Adenosine Receptor Affinity : A study on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with substitutions at the 5-position, including piperazin-1-yl moieties, targeted human adenosine receptors. This suggests potential biochemical interactions of similar compounds in receptor modulation (Squarcialupi et al., 2017).

将来の方向性

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Link : “5-[4-(chloroacetyl)piperazin-1-yl]pyrimidine.” Fujifilm Wako Pure Chemical Corporation. Link : Benchchem. “Buy 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine | CAS No. 1306739-48-9.” Link

作用機序

Target of Action

Compounds with similar structures have been known to interact with molecular chaperones . These chaperones promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Based on the function of molecular chaperones, it can be inferred that the compound might interact with these proteins to influence their function .

Biochemical Pathways

Given the potential interaction with molecular chaperones, it can be inferred that the compound might influence pathways related to cell cycle control and signal transduction .

Result of Action

Based on the potential interaction with molecular chaperones, it can be inferred that the compound might influence the maturation, structural maintenance, and regulation of specific target proteins .

特性

IUPAC Name |

2-chloro-1-(4-pyrimidin-5-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-5-10(16)15-3-1-14(2-4-15)9-6-12-8-13-7-9/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXBUMREPVEBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CN=CN=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)

![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)

![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)

![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)

![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)

![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)

![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)